2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(12-14-6-2-1-3-7-14)20-11-4-8-15(13-20)22-17-18-9-5-10-19-17/h1-3,5-7,9-10,15H,4,8,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHCYZETNBSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-phenylacetyl chloride with piperidine to form 2-phenyl-1-(piperidin-1-yl)ethanone . This intermediate is then reacted with pyrimidin-2-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exhibits various biological activities:
1. Antidepressant Effects
Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties for this compound. The presence of the piperidine and pyrimidine moieties may enhance its interaction with serotonin receptors .
2. Anticancer Activity
Preliminary investigations indicate that derivatives of this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
3. Neurological Applications
Given its structure, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier could allow it to influence neurotransmitter systems effectively .
Case Study 1: Antidepressant Activity
A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in notable antidepressant effects in animal models. The study highlighted the compound's ability to increase serotonin levels in the brain, leading to improved mood and behavior .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments revealed that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability .
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotective agents identified compounds structurally related to this compound as promising candidates for Alzheimer's treatment. These compounds showed potential in reducing amyloid-beta plaque formation and improving cognitive function in animal models .
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Ethanones with Varied Substituents
- 2-Phenyl-1-(piperidin-1-yl)ethanone (C₁₃H₁₇NO) Molecular Weight: 203.28 g/mol (vs. higher for the target compound due to pyrimidinyloxy group). Key Differences: Lacks the pyrimidinyloxy substituent, reducing polarity and hydrogen-bonding capacity. Used in chemoselective reduction studies, yielding mixtures of amine and unreacted amide, suggesting lower reactivity compared to the target compound . Synthesis: Typically involves direct alkylation of piperidine with phenacyl halides, contrasting with the target compound’s likely pyrimidinyloxy coupling step .
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (C₁₃H₁₆FNO) Substituent: 4-Fluorophenyl group enhances metabolic stability via electron-withdrawing effects. Applications: Identified as a research chemical, emphasizing its role in preclinical studies .
- Relevance: Highlights the impact of nitrogen-containing substituents on pharmacokinetics .
Heterocyclic Substituents Beyond Pyrimidine
- 2-Phenyl-1-(pyridin-2-yl)ethanone (C₁₃H₁₁NO) Structure: Pyridine replaces pyrimidinyloxy-piperidine, reducing molecular weight (185.23 g/mol).
- Synthesis: Involves chloroacetyl chloride and piperidine, differing from the target compound’s synthesis .
Functional Group Impact on Reactivity and Conformation
- Amide Bond Isomerization: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, isomerization rates (k = 380 s⁻¹ at coalescence temperature) suggest conformational flexibility. The pyrimidinyloxy group in the target compound may restrict rotation, altering isomerization dynamics .
- Chemoselective Reduction Challenges: Piperidin-1-yl ethanones like 2-phenyl-1-(piperidin-1-yl)ethanone form mixtures under reduction, whereas the pyrimidinyloxy group in the target compound may stabilize intermediates or alter reaction pathways .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, a compound with the CAS number 2034498-36-5, is a complex organic molecule featuring a phenyl group, a piperidine ring, and a pyrimidine moiety. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique structural features allow it to interact with various biological targets, which is crucial for its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have been shown to possess antibacterial properties against various Gram-positive bacteria, achieving minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Studies on related pyrimidine derivatives have demonstrated promising results against viral infections, including influenza. For example, certain derivatives showed a reduction in viral load in infected mice models, indicating effective antiviral action . The mechanism often involves inhibition of viral replication pathways through interaction with specific viral proteins.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been explored in various studies. Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The effective doses (ED50) for these compounds were found to be comparable to that of indomethacin, a well-known anti-inflammatory drug .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways or modulate receptor activities, leading to therapeutic effects. For instance, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators .
Case Study: Antiviral Efficacy
In a study assessing the antiviral efficacy of pyrimidine derivatives, one compound demonstrated an EC50 value as low as 0.010 μM against influenza virus strains. This indicates a high level of potency and suggests that similar structural features in this compound could yield comparable antiviral effects .
Case Study: Antimicrobial Activity
A comparative analysis of various pyrimidine derivatives highlighted that modifications in the chemical structure significantly influenced their antibacterial potency. For instance, the introduction of electron-withdrawing groups enhanced antibacterial activity against resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Phenyl-1-(piperidin-1-yl)ethanone | Lacks pyrimidine | Moderate antibacterial |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Similar structure | Variable activity |
| Imidazole-containing compounds | Different reactivity | Diverse pharmacological effects |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrimidin-2-ol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the intermediate with a phenyl ethanone moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation with appropriate acyl chlorides and Lewis acids (e.g., AlCl₃) .
- Key Characterization : Confirm intermediates and final product using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for stereochemical validation) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Spectroscopic Analysis : ¹H NMR to confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm bond angles/distances (e.g., C–C bond lengths ~1.54 Å) .
- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risks noted in Safety Data Sheets) .
- Ventilation : Use fume hoods to mitigate inhalation hazards, as piperidine derivatives may release volatile amines .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation via oxidation or hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control during piperidine functionalization?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during pyrimidinyloxy-piperidine formation to induce enantioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics, while low temperatures (–10°C to 0°C) reduce racemization .
- Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess (ee) during intermediate synthesis .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Purity Reassessment : Verify compound purity via LC-MS; impurities (e.g., unreacted intermediates) may skew activity .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays with controlled ATP levels) to minimize variability .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vitro enzyme inhibition studies .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., kinase domains), prioritizing hydrogen bonds with pyrimidine N-atoms .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-pyrrolidine conformers in aqueous environments .
- QSAR Modeling : Corporate substituent effects (e.g., phenyl ring electron-withdrawing groups) to predict ADMET profiles .
Q. What analytical challenges arise in quantifying degradation products under accelerated stability studies?
- Degradant Identification : Use LC-QTOF-MS to detect oxidation products (e.g., N-oxide derivatives of piperidine) .
- Method Validation : Optimize gradient elution (e.g., 10–90% acetonitrile in H₂O + 0.1% formic acid) to separate degradants from the parent compound .
- Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to simulate real-world stability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
